![molecular formula C15H26ClNO2 B2741606 {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1049781-64-7](/img/structure/B2741606.png)
{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride is a chemical compound with the molecular formula C15H26ClNO2 and a molecular weight of 287.83 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, a methylpropoxy group, and a propylamine group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(2-methylpropoxy)benzaldehyde.
Reductive Amination: The intermediate is then subjected to reductive amination with propylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylpropoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium triacetoxyborohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity or receptor binding.
Medicine
Although not widely used as a drug, the compound’s structure makes it a candidate for medicinal chemistry research, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride exerts its effects depends on its interaction with specific molecular targets. It may act by binding to receptors or enzymes, altering their activity. The exact pathways involved can vary based on the context of its use, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(methyl)amine hydrochloride
- {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(ethyl)amine hydrochloride
- {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(butyl)amine hydrochloride
Uniqueness
Compared to its analogs, {[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine hydrochloride is unique due to the specific length and branching of its propylamine group. This structural variation can influence its reactivity and interaction with other molecules, making it a valuable compound for targeted research applications.
Propriétés
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-8-16-10-13-6-7-14(15(9-13)17-4)18-11-12(2)3;/h6-7,9,12,16H,5,8,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZAJRRBHOJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC(C)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
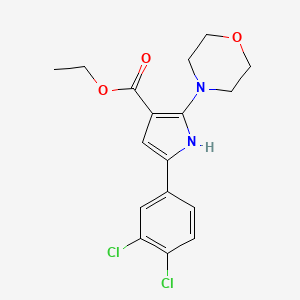
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)
![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2741529.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)
![1-methanesulfonyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2741533.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)
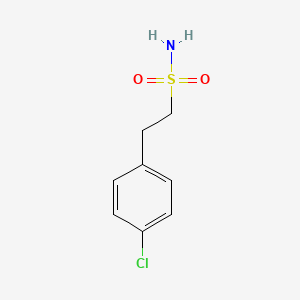
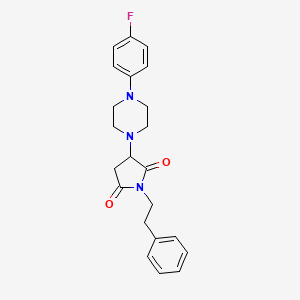
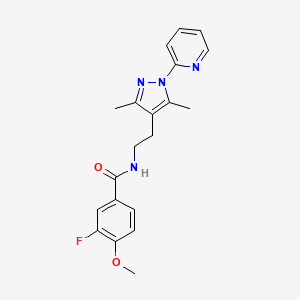
![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)
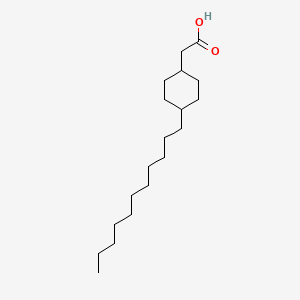
![ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate](/img/structure/B2741546.png)
